![molecular formula C14H18BNO6 B2821704 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377607-48-0](/img/structure/B2821704.png)
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
This compound is likely an organic molecule that contains a benzoic acid group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these functional groups suggests that it could be used as an intermediate in organic synthesis .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar groups are often synthesized through nucleophilic and amidation reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced using bis(pinacolato)diboron in the presence of a suitable catalyst .Scientific Research Applications
Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes .
Diels-Alder Reactions
It can be used in Diels-Alder reactions, which are a type of organic chemical reaction (specifically, a cycloaddition) between a conjugated diene and a substituted alkene .
Suzuki Coupling Reactions
In the field of organic synthesis, boronic acid compounds like this one are often used in Suzuki coupling reactions. This is a type of palladium-catalyzed cross coupling reaction that allows for the synthesis of complex organic compounds .
Enzyme Inhibitors
Boric acid compounds are often used as enzyme inhibitors in drug research. They can be used to treat various conditions, including tumors and microbial infections .
Fluorescent Probes
This compound can also be used as a fluorescent probe to identify various substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
Catalyst in Organic Reactions
This compound can also serve as a catalyst in various organic reactions, facilitating the transformation of reactants into products .
Preparation of Chemical Intermediates
Finally, it can be used in the preparation of various chemical intermediates in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid esters, are often used in organic synthesis and medicinal chemistry .
Mode of Action
It’s known that boric acid esters, like this compound, often participate in reactions as intermediates .
Result of Action
Compounds with similar structures are often used in organic synthesis and medicinal chemistry, suggesting potential applications in these fields .
properties
IUPAC Name |
2-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-8-10(12(17)18)6-9(7-11(8)16(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHTTXNLIZTRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
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